molecular formula C17H14N2O2 B12921304 2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione CAS No. 54535-44-3

2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione

Cat. No.: B12921304
CAS No.: 54535-44-3
M. Wt: 278.30 g/mol
InChI Key: HAECMOGORDVGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione is a complex heterocyclic compound that belongs to the family of pyridazine derivatives This compound is characterized by its unique structure, which includes fused benzene and pyridazine rings, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione typically involves multi-step reactions that include the formation of intermediate compounds. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of catalysts such as ZrO(NO3)2.2H2O has been reported to facilitate the synthesis of related compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simpler compound with a similar core structure but lacking the fused benzene ring.

    Phthalazine: Another related compound with a different arrangement of nitrogen atoms in the ring system.

    Indazole: A compound with a similar fused ring structure but different nitrogen placement.

Uniqueness

2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

54535-44-3

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

5-methyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),5,10,12,14,16-hexaene-2,9-dione

InChI

InChI=1S/C17H14N2O2/c1-11-6-7-18-16(20)14-8-12-4-2-3-5-13(12)9-15(14)17(21)19(18)10-11/h2-6,8-9H,7,10H2,1H3

InChI Key

HAECMOGORDVGRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN2C(=O)C3=CC4=CC=CC=C4C=C3C(=O)N2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.